molecular formula C15H20N2O2 B2899801 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396881-33-6

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2899801
CAS No.: 1396881-33-6
M. Wt: 260.337
InChI Key: PGIAHIHCFOBKFV-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” is a benzamide derivative with a cyano group at the 3-position of the benzene ring and a 3-hydroxy-4,4-dimethylpentyl group attached to the nitrogen of the amide group .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring with an amide functional group and a cyano group attached. The amide group would be further substituted with a 3-hydroxy-4,4-dimethylpentyl group .


Chemical Reactions Analysis

Benzamides can participate in various chemical reactions. The amide group can undergo hydrolysis, and the cyano group can be transformed into a carboxylic acid or an amine through hydrolysis or reduction reactions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature, and the presence of the cyano group might increase its reactivity .

Mechanism of Action

PPARδ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved insulin sensitivity and energy metabolism. 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide acts as a PPARδ agonist and binds to the receptor, leading to its activation and subsequent metabolic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy metabolism and insulin sensitivity. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its potential use in enhancing endurance and performance in athletes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide in lab experiments is its potency as a PPARδ agonist. This makes it a useful tool for studying the role of PPARδ in various metabolic processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide. One potential direction is the development of new PPARδ agonists with improved potency and selectivity. Another direction is the investigation of the potential use of this compound in the treatment of metabolic disorders and its effects on other tissues and organs. Finally, the use of this compound in enhancing endurance and performance in athletes is an area that requires further investigation.

Synthesis Methods

The synthesis of 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves several steps. Firstly, 4-chlorobenzonitrile is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with 3-hydroxy-4,4-dimethylpentyl bromide to form a ketone intermediate. This intermediate is then reacted with cyanogen bromide to form the nitrile. Finally, the nitrile is reacted with ammonia to form the desired compound.

Scientific Research Applications

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has been extensively studied for its potential applications in various fields of research. It has been found to be a potent PPARδ agonist, which makes it a potential candidate for the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in enhancing endurance and performance in athletes.

Properties

IUPAC Name

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)13(18)7-8-17-14(19)12-6-4-5-11(9-12)10-16/h4-6,9,13,18H,7-8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIAHIHCFOBKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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